molecular formula C12H11N3O4 B1395572 Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate CAS No. 1353499-44-1

Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate

Cat. No. B1395572
M. Wt: 261.23 g/mol
InChI Key: ZCYVTKYDEOKZLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazoles, such as MBNP, involves several methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . These methods offer mild conditions, broad substrate scope, and excellent functional group tolerance .


Molecular Structure Analysis

MBNP has a molecular formula of C12H11N3O4 and a molecular weight of 261.24 . Its structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms.


Chemical Reactions Analysis

Pyrazoles, including MBNP, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

MBNP is a solid compound . Its InChI code is 1S/C7H9N3O4/c1-3-9-6(7(11)14-2)5(4-8-9)10(12)13/h4H,3H2,1-2H3, which can be used to generate its three-dimensional structure .

Scientific Research Applications

1. Hydrogen-Bonded Molecular Structures

  • Hydrogen-bonded Chains and Sheets : Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate derivatives show distinct hydrogen-bonded structures. Some form chains of edge-fused rings, while others form hydrogen-bonded sheets, as seen in various crystalline structures (Portilla et al., 2007).

2. Corrosion Inhibition

  • Steel Corrosion Inhibition : Certain pyrazole derivatives, related to Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate, have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating significant reduction in corrosion rates (Herrag et al., 2007).

3. Antitumor Agents

  • Potential Antitumor Activity : Novel benzimidazole derivatives synthesized from pyrazole compounds, similar to Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate, have shown promise as antitumor agents, with some compounds exhibiting high activity against cancer cell lines (Abonía et al., 2011).

4. Synthesis of Novel Compounds

  • Synthesis of Thiopyrano-compounds : Research on the synthesis of various thiopyrano-compounds, involving reactions with pyrazole derivatives, highlights the chemical versatility and potential for creating novel compounds (Scrowston & Shaw, 1976).

5. Antimicrobial Activities

  • Pyrazole Derivatives with Antimicrobial Properties : Studies have been conducted on the synthesis and antimicrobial activities of new pyrazoles and oxadiazoles, indicating their potential use in developing antimicrobial agents (Siddiqui et al., 2013).

6. Nickel(II) Complexes

  • Cytotoxic Ni(II) Complexes with Pyrazole Ligands : The synthesis of Ni(II) complexes using pyrazole ligands, including those related to Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate, has been explored. These complexes have shown cytotoxic activity against various tumor cell lines (Sobiesiak et al., 2011).

Safety And Hazards

MBNP is classified as an irritant . Therefore, it should be handled with care to avoid skin and eye contact, and inhalation .

properties

IUPAC Name

methyl 2-benzyl-4-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-12(16)11-10(15(17)18)7-13-14(11)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYVTKYDEOKZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1CC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AB Dounay, M Anderson, BM Bechle, E Evrard… - Bioorganic & medicinal …, 2013 - Elsevier
… Prepared from methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate using the general methods described in Scheme 1, Scheme 2. Commercially available 4-nitro-1H-pyrazole-3-…
Number of citations: 35 www.sciencedirect.com

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